3-Bromo-4-methoxy-1-naphthaldehyde

Cross‑coupling Regioselectivity Electronic effects

3-Bromo-4-methoxy-1-naphthaldehyde (CAS 1373162‑56‑1; synonym: 3‑bromo‑4‑methoxynaphthalene‑1‑carbaldehyde) is a bifunctional aromatic aldehyde with a naphthalene core bearing a bromine atom at position 3, a methoxy group at position 4, and a formyl group at position 1. Its molecular formula is C₁₂H₉BrO₂ and its molecular weight is 265.10 g·mol⁻¹.

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
Cat. No. B11856927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-1-naphthaldehyde
Molecular FormulaC12H9BrO2
Molecular Weight265.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=CC=CC=C21)C=O)Br
InChIInChI=1S/C12H9BrO2/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-7H,1H3
InChIKeyRSOXIAWZDGDWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxy-1-naphthaldehyde (CAS 1373162-56-1): Procurement-Relevant Profile of a Dual-Functional Naphthalene Building Block


3-Bromo-4-methoxy-1-naphthaldehyde (CAS 1373162‑56‑1; synonym: 3‑bromo‑4‑methoxynaphthalene‑1‑carbaldehyde) is a bifunctional aromatic aldehyde with a naphthalene core bearing a bromine atom at position 3, a methoxy group at position 4, and a formyl group at position 1 . Its molecular formula is C₁₂H₉BrO₂ and its molecular weight is 265.10 g·mol⁻¹ [1]. The compound presents three synthetically orthogonal handles—an aryl bromide for cross‑coupling, an electron‑donating methoxy substituent that modulates ring electronics, and an aldehyde for condensation or reduction—making it a strategically dense intermediate for medicinal chemistry, ligand design, and natural‑product synthesis.

Why 3-Bromo-4-methoxy-1-naphthaldehyde Cannot Be Replaced by Generic Bromo- or Methoxy-Naphthaldehydes


Substituting 3‑bromo‑4‑methoxy‑1‑naphthaldehyde with a positional isomer such as 4‑bromo‑1‑naphthaldehyde (CAS 50672‑84‑9) or 4‑methoxy‑1‑naphthaldehyde (CAS 15971‑29‑6) severs the unique ortho relationship between the electron‑withdrawing bromine and the electron‑donating methoxy group [1]. This ortho‑disposition creates a polarized π‑system that accelerates oxidative addition with Pd(0) and alters the regiochemical outcome of electrophilic aromatic substitution relative to isomers where the substituents are isolated. In the Moleele thesis, bromo(methoxy)naphthaldehydes with this specific 3‑Br,4‑OMe topology were deliberately employed to construct twelve biaryl diol precursors for chiral phosphoramidite and phosphite ligands; the regiochemistry was essential for subsequent cyclisation to the eight‑ or nine‑membered phosphorus‑containing rings [2]. Using a non‑brominated analog eliminates cross‑coupling capacity, while a non‑methoxylated bromonaphthaldehyde lacks the electronic activation that governs both reaction rate and site‑selectivity.

Quantitative Differentiation Evidence: 3-Bromo-4-methoxy-1-naphthaldehyde vs. Closest Analogs and Isomers


Regiochemical Ortho‑Activation Effect in Palladium‑Catalysed Cross‑Coupling vs. 4‑Bromo‑1‑naphthaldehyde

The 3‑Br substituent in 3‑bromo‑4‑methoxy‑1‑naphthaldehyde resides ortho to the strongly electron‑donating 4‑OMe group. In palladium‑catalysed Suzuki–Miyaura reactions, the electron‑rich naphthalene ring accelerates oxidative addition of the C–Br bond to Pd(0) relative to the non‑methoxylated comparator 4‑bromo‑1‑naphthaldehyde. Vendor‑compiled kinetic data indicate that the presence of the 4‑OMe group increases the oxidative addition rate by a factor of 2–5 compared with the unsubstituted 4‑bromo‑1‑naphthaldehyde under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) . The aldehyde group at position 1 remains intact throughout the coupling (aldehyde integrity >95 % post‑reaction), whereas the 4‑bromo isomer lacking the methoxy group shows competing aldehyde reduction side products in 10–15 % of runs . This behaviour makes the 3‑Br,4‑OMe isomer the preferred substrate when both cross‑coupling and subsequent aldehyde derivatisation are required in a single synthetic sequence [1].

Cross‑coupling Regioselectivity Electronic effects

Aldehyde Integrity During Bromination Synthesis: Ionic‑Liquid Method vs. Traditional Br₂/CCl₄

3‑Bromo‑4‑methoxy‑1‑naphthaldehyde is most commonly prepared by regioselective bromination of 4‑methoxy‑1‑naphthaldehyde. The choice of bromination protocol directly impacts the aldehyde content of the final product. Solvent‑free bromination using 1,3‑di‑n‑butylimidazolium tribromide at 25 °C preserves aldehyde integrity at 98–100 %, whereas traditional Br₂ in CCl₄ at 80 °C leaves only 60–70 % of the aldehyde function intact, and H₂SO₄‑catalysed conditions at 50 °C degrade aldehyde integrity to below 50 % . Procuring material synthesised via the ionic‑liquid route therefore provides a product with substantially higher active‑aldehyde content, which is critical for subsequent condensation steps such as Schiff‑base formation or hydrazone ligation.

Synthesis Aldehyde stability Process chemistry

Nickel‑Catalysed Cross‑Coupling Performance: Ligand‑Dependent Yield and Selectivity Ranges

In nickel‑catalysed transformations, 3‑bromo‑4‑methoxy‑1‑naphthaldehyde shows a wide performance window depending on ligand and additive choice. With the NHC‑IPr ligand and Mn powder as reductant, the compound delivers 82 % isolated yield and 92 % selectivity at 40 °C in 12 h. Switching to a bipyridine/ZnBr₂ system yields 78 % with 89 % selectivity, while the DPPF/Zn dust combination gives only 59 % yield and 79 % selectivity . These data confirm that the 3‑Br,4‑OMe‑1‑naphthaldehyde scaffold is compatible with diverse nickel catalytic manifolds, but that ligand selection critically governs efficiency—a factor that is not equivalently documented for other bromomethoxynaphthaldehyde regioisomers.

Nickel catalysis Cross‑coupling Ligand effects

Anti‑Trypanosoma cruzi Growth Inhibition: Preliminary Biological Differentiation from Non‑Brominated Naphthaldehydes

3‑Bromo‑4‑methoxy‑1‑naphthaldehyde has been investigated for growth inhibition of Trypanosoma cruzi, the etiological agent of Chagas disease. Although published IC₅₀ values are not yet available in peer‑reviewed form, the compound has shown promising inhibitory activity attributed to covalent modification of nucleophilic residues in parasite proteins . The bromine and methoxy substituents jointly determine target engagement: the non‑brominated analog 4‑methoxy‑1‑naphthaldehyde lacks the electrophilic bromine required for covalent bond formation, while the non‑methoxylated 3‑bromo‑1‑naphthaldehyde shows altered electronic properties that reduce cellular uptake. Quantitative head‑to‑head anti‑parasitic data remain limited; this evidence dimension is flagged as emerging and requires confirmatory studies.

Anti‑parasitic Chagas disease Trypanosoma cruzi

Highest‑Confidence Application Scenarios for 3‑Bromo‑4‑methoxy‑1‑naphthaldehyde Based on Current Evidence


Synthesis of Biaryl‑Diol‑Derived Chiral Phosphorus Ligands for Asymmetric Catalysis

The Moleele thesis explicitly employed bromo(methoxy)naphthaldehydes with the 3‑Br,4‑OMe topology to prepare twelve biaryl diol intermediates, which were subsequently elaborated into 22 novel phosphite, phosphate, phosphoramidite, and phosphoramidate ligands bearing eight‑ or nine‑membered phosphorus‑containing rings [1]. The ortho‑Br/OMe arrangement was essential for the Suzuki coupling that constructs the biaryl axis and for the subsequent cyclisation step. Procurement of this specific isomer is therefore mandatory for reproducing or expanding this ligand library.

Anti‑Parasitic Lead Generation Targeting Trypanosoma cruzi (Chagas Disease)

Preliminary studies indicate that 3‑bromo‑4‑methoxy‑1‑naphthaldehyde inhibits T. cruzi growth, with the bromine enabling covalent protein modification and the methoxy group modulating electronic properties . Medicinal chemistry teams synthesising analogs for structure–activity relationship studies require the 3‑Br,4‑OMe scaffold as the core diversification point; substitution with non‑brominated or differently substituted naphthaldehydes abolishes the covalent warhead or shifts the electronic profile away from the active chemotype.

Key Building Block for Rubromycin‑Class Natural Product Total Synthesis

Highly alkoxy‑substituted naphthaldehyde derivatives, including brominated methoxy congeners, have been identified as essential building blocks for the total synthesis of rubromycin‑family natural products, which are telomerase inhibitors under investigation as anticancer agents [1]. The 3‑Br,4‑OMe‑1‑naphthaldehyde provides the correct oxidation pattern and the halogen handle needed for late‑stage fragment coupling in convergent synthetic routes.

Synthesis of Schiff‑Base Metal Complexes for Optoelectronic and Catalytic Materials

The aldehyde group readily condenses with primary amines to form Schiff bases, while the bromine permits subsequent metal‑catalysed cross‑coupling to extend conjugation . Naphthalene‑based Schiff bases derived from brominated methoxynaphthaldehydes have been studied for colour‑tunable optical applications and as ligands for oxovanadium(IV) complexes. The 3‑Br,4‑OMe pattern offers a distinct electronic push–pull character that influences both the HOMO–LUMO gap of the resulting Schiff base and the Lewis acidity of the coordinated metal centre.

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